molecular formula C26H19BrN2O3 B11325512 N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11325512
M. Wt: 487.3 g/mol
InChI Key: IDUUZKIYTSSVFU-UHFFFAOYSA-N
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Description

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of bromophenyl, indole, and chromene moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method involves the coupling of tryptamine derivatives with bromophenyl acyl chlorides in the presence of a base such as triethylamine. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the chromene carbonyl group may produce chromanol derivatives.

Scientific Research Applications

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the chromene ring may inhibit enzymes involved in oxidative stress. The bromophenyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but differs in the phenyl substituent and overall structure.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a different aromatic substituent.

Uniqueness

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of bromophenyl, indole, and chromene moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C26H19BrN2O3/c27-18-11-9-16(10-12-18)21(22-15-28-23-7-3-2-6-19(22)23)14-29-25(30)20-13-17-5-1-4-8-24(17)32-26(20)31/h1-13,15,21,28H,14H2,(H,29,30)

InChI Key

IDUUZKIYTSSVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54

Origin of Product

United States

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